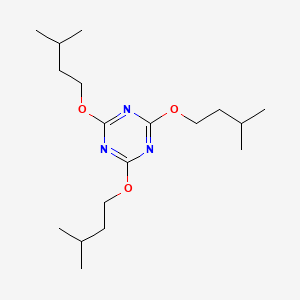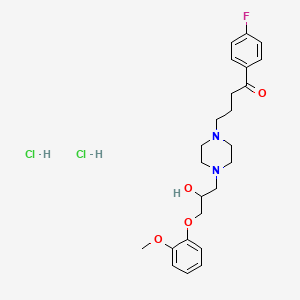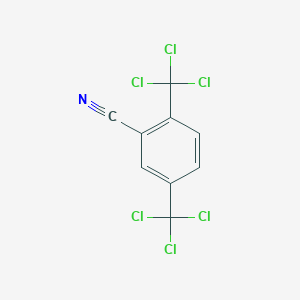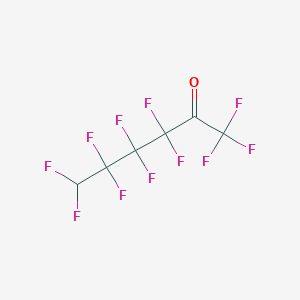
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is a fluorinated ketone with the molecular formula C6HF11O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride (CoF3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated ketones.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,4,4,5,5,6,6-Dodecafluorohexan-2-one: Similar structure but with an additional fluorine atom.
1,1,1,3,3,4,4,5,5,6,6-Nonafluorohexan-2-one: Similar structure but with fewer fluorine atoms.
Perfluorohexan-2-one: Fully fluorinated hexan-2-one.
Uniqueness
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
42287-75-2 |
|---|---|
Molekularformel |
C6HF11O |
Molekulargewicht |
298.05 g/mol |
IUPAC-Name |
1,1,1,3,3,4,4,5,5,6,6-undecafluorohexan-2-one |
InChI |
InChI=1S/C6HF11O/c7-2(8)4(11,12)6(16,17)3(9,10)1(18)5(13,14)15/h2H |
InChI-Schlüssel |
XLAWJDSCCUEUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


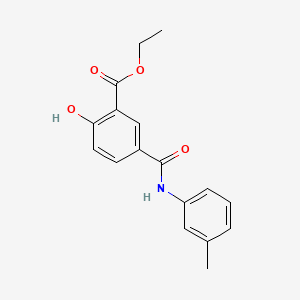
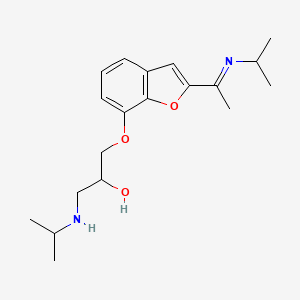

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
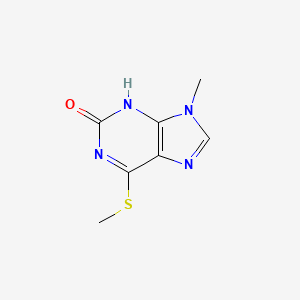

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
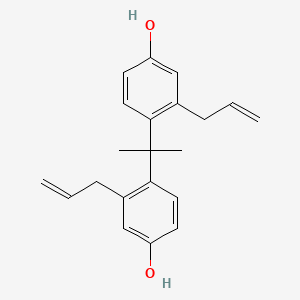
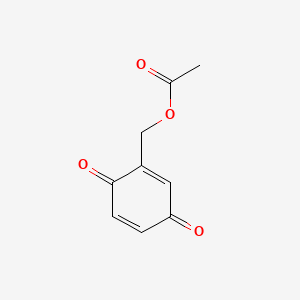
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
